The compound falls under the classification of organic azides, specifically those containing an isoindole framework. Its IUPAC name indicates the presence of an azido group (–N₃) and a dihydroisoindole moiety. The molecular formula is C₁₃H₁₈N₄O₂, with a molecular weight of approximately 270.31 g/mol.
The synthesis of 2-(8-azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione can be approached through several synthetic routes involving the functionalization of isoindole derivatives.
The molecular structure of 2-(8-azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione can be depicted as follows:
The compound's structure can be represented by its SMILES notation: CCCCC(N=[N+]=[N-])C(=O)C1=C(C(=O)N1)C2=CC=CC=C2
. This notation provides insight into its connectivity and functional groups.
2-(8-azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione is expected to participate in several types of chemical reactions:
The mechanism of action for compounds like 2-(8-azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione primarily revolves around its reactivity due to the azido group:
Physical properties such as melting point, boiling point, and specific optical rotation are crucial for characterizing this compound but require experimental determination for precise values.
2-(8-azidooctyl)-2,3-dihydro-1H-isoindole-1,3-dione has potential applications in various scientific fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1